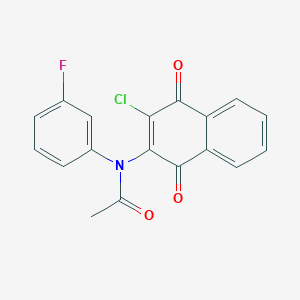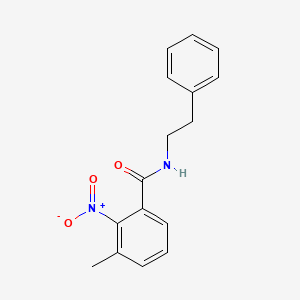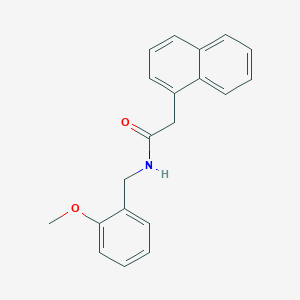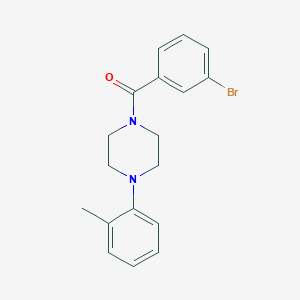
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, also known as CFM-2, is a synthetic compound that has been extensively studied for its potential pharmacological applications.
Mécanisme D'action
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide acts as a competitive antagonist of the vesicular glutamate transporter (VGLUT), which is responsible for the packaging and release of glutamate from presynaptic neurons. By inhibiting the release of glutamate, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can modulate neuronal activity and reduce excitotoxicity. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also acts as an inhibitor of the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of glutamate release, reduction of excitotoxicity, modulation of immune responses, and anti-proliferative effects on cancer cells. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been shown to have a neuroprotective effect in animal models of ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has several advantages for lab experiments, including its high potency and specificity for VGLUT inhibition, as well as its ability to cross the blood-brain barrier. However, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide also has some limitations, including its potential toxicity and the need for further studies to determine its long-term effects.
Orientations Futures
There are several future directions for research on N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide, including the development of more potent and selective VGLUT inhibitors, the investigation of its potential therapeutic applications in various neurological disorders, and the exploration of its immunomodulatory effects in autoimmune diseases. Additionally, further studies are needed to determine the safety and efficacy of N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide in humans.
Méthodes De Synthèse
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide can be synthesized through a multistep process involving the reaction of 2-naphthoyl chloride with 3-fluoroaniline, followed by the reaction with chloroacetyl chloride. The final product is then purified through column chromatography to obtain pure N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide.
Applications De Recherche Scientifique
N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been studied for its potential applications in various scientific research areas, including neuroscience, immunology, and cancer research. In neuroscience, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to inhibit the release of glutamate, a neurotransmitter that plays a critical role in neuronal communication. N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has also been studied for its potential immunomodulatory effects, as it can inhibit the production of pro-inflammatory cytokines. In cancer research, N-(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)-N-(3-fluorophenyl)acetamide has been shown to have anti-proliferative effects on cancer cells.
Propriétés
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClFNO3/c1-10(22)21(12-6-4-5-11(20)9-12)16-15(19)17(23)13-7-2-3-8-14(13)18(16)24/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHJJDDTJSQULW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C1=CC(=CC=C1)F)C2=C(C(=O)C3=CC=CC=C3C2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{5-[(1-naphthyloxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748661.png)


![3-[(2,3-dimethylphenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5748685.png)
![N-(4-fluorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5748686.png)
![5-(1H-pyrrol-2-ylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5748691.png)

![3-{5-[(3,4-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5748714.png)

![N-{[(3-fluorophenyl)amino]carbonothioyl}propanamide](/img/structure/B5748728.png)

![5-{[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl}-3-pyridinyl methyl carbonate](/img/structure/B5748740.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B5748745.png)
